5-(4-Isopropylphenyl)-3-methyl-5-oxovaleric acid
Description
5-(4-Isopropylphenyl)-3-methyl-5-oxovaleric acid (CAS: 1079178-90-7) is a substituted oxovaleric acid derivative characterized by a ketone group at position 5 of the valeric acid backbone, a 4-isopropylphenyl substituent at the same carbon, and a methyl branch at position 3.
Properties
IUPAC Name |
3-methyl-5-oxo-5-(4-propan-2-ylphenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-10(2)12-4-6-13(7-5-12)14(16)8-11(3)9-15(17)18/h4-7,10-11H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZHUYHQLSYKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216392 | |
| Record name | β-Methyl-4-(1-methylethyl)-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-25-7 | |
| Record name | β-Methyl-4-(1-methylethyl)-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Methyl-4-(1-methylethyl)-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-(4-Isopropylphenyl)-3-methyl-5-oxovaleric acid typically involves multiple steps. One common method includes the Friedel-Crafts acylation of isopropylbenzene with an appropriate acyl chloride, followed by further functional group transformations to introduce the valeric acid moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, catalysts, and purification techniques.
Chemical Reactions Analysis
5-(4-Isopropylphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Isopropylphenyl)-3-methyl-5-oxovaleric acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Isopropylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylphenyl group may facilitate binding to hydrophobic pockets, while the valeric acid moiety can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
Aryl Substituent Effects: The 4-isopropylphenyl group in the target compound contributes to high lipophilicity (logP ~2.5–3.0), similar to the 2,4-dimethylphenyl analog . In contrast, the 3-bromo-2-thienyl group (C₁₀H₁₁BrO₃S) introduces sulfur and bromine, which may enhance electrophilic reactivity and alter metabolic stability .
Polar Functional Groups: The carboxylic acid moiety in all compounds enhances water solubility and enables salt formation, critical for bioavailability. The methoxy group in the 4-methoxyphenylamino analog adds polarity, which may influence pharmacokinetics .
Biological Activity
5-(4-Isopropylphenyl)-3-methyl-5-oxovaleric acid is an organic compound characterized by its unique structure, which includes a phenyl group substituted with an isopropyl group and a ketone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various enzymes and receptors.
- Chemical Formula : C₁₄H₁₈O₃
- Molecular Weight : Approximately 234.29 g/mol
The presence of both ketone and carboxylic acid functional groups is significant for its biological activity, influencing its binding affinity to various molecular targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes involved in metabolic pathways. The compound may exhibit inhibitory or activating effects on these enzymes, thereby modulating biochemical pathways relevant to various physiological processes.
Biological Activity Overview
Research indicates that this compound may possess the following biological activities:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic disorders, potentially impacting glucose metabolism and lipid profiles.
- Receptor Binding : It can bind to specific receptors, influencing signal transduction pathways that are crucial for various cellular functions.
- Antioxidant Properties : Similar compounds have shown antioxidant properties, which may help mitigate oxidative stress in cells, particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor .
Case Studies and Research Findings
- Interaction Studies : Preliminary investigations suggest that this compound interacts with specific enzymes or receptors involved in metabolic pathways. These studies reveal potential binding affinities, suggesting its role as a modulator in biochemical pathways.
- In Vitro Studies : In vitro assays have demonstrated the compound's ability to inhibit cell proliferation in cancer cell lines. For instance, studies have shown significant inhibition of cell growth in human breast adenocarcinoma (MCF-7) and melanoma (A375) cell lines .
- Antioxidant Activity : The compound has been evaluated for its antioxidant activity using DPPH and ABTS assays, showing promising results that suggest a potential role in reducing oxidative stress .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
